molecular formula C7H8F3N3 B15402228 2-(5-(Trifluoromethyl)pyrazin-2-YL)ethanamine CAS No. 1196154-44-5

2-(5-(Trifluoromethyl)pyrazin-2-YL)ethanamine

Cat. No.: B15402228
CAS No.: 1196154-44-5
M. Wt: 191.15 g/mol
InChI Key: LCNNQWVWQHEMRW-UHFFFAOYSA-N
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Description

2-(5-(Trifluoromethyl)pyrazin-2-YL)ethanamine is a heterocyclic compound featuring a pyrazine core substituted with a trifluoromethyl (-CF₃) group at position 5 and an ethanamine (-CH₂CH₂NH₂) moiety at position 2. Pyrazine, a six-membered aromatic ring with two nitrogen atoms at para positions, confers electron-deficient characteristics, while the -CF₃ group enhances lipophilicity and metabolic stability. The primary amine in ethanamine facilitates salt formation, improving solubility for pharmaceutical applications.

For instance, palladium-catalyzed cross-coupling (e.g., using zinc dicyanide and bromopyrazine precursors) could introduce functional groups to the pyrazine ring . Such strategies are widely employed in constructing trifluoromethyl-substituted heterocycles.

Properties

CAS No.

1196154-44-5

Molecular Formula

C7H8F3N3

Molecular Weight

191.15 g/mol

IUPAC Name

2-[5-(trifluoromethyl)pyrazin-2-yl]ethanamine

InChI

InChI=1S/C7H8F3N3/c8-7(9,10)6-4-12-5(1-2-11)3-13-6/h3-4H,1-2,11H2

InChI Key

LCNNQWVWQHEMRW-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=CC(=N1)C(F)(F)F)CCN

Origin of Product

United States

Comparison with Similar Compounds

3-(Trifluoromethyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine

This compound () features a fused triazole-pyrazine system. However, the fused structure increases ring strain, which may reduce synthetic accessibility .

5-(2-Amino-5-(trifluoromethyl)phenyl)pyrazine-2-carbonitrile

Synthesized via palladium-catalyzed coupling (), this derivative replaces ethanamine with an aromatic aniline group and a cyano (-CN) substituent. The aromatic amine’s reduced basicity (vs. aliphatic ethanamine) could limit solubility in physiological conditions, while the cyano group offers a handle for further derivatization .

2-(3-Pyrazin-2-yl-1,2,4-oxadiazol-5-yl)ethanamine Hydrochloride

The oxadiazole spacer in this compound () acts as a bioisostere for ester or amide groups, improving metabolic stability. The hydrochloride salt enhances aqueous solubility (~227.65 g/mol), a critical factor for bioavailability .

Table 1: Structural Comparison of Pyrazine Derivatives

Compound Substituents Key Features Molecular Weight Reference
2-(5-(Trifluoromethyl)pyrazin-2-YL)ethanamine -CF₃ (C5), -CH₂CH₂NH₂ (C2) Primary amine, electron-deficient pyrazine ~207.15 (calc.) -
3-(Trifluoromethyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine Fused triazole, -CF₃ Hydrogen-bonding triazole, fused system -
5-(2-Amino-5-(trifluoromethyl)phenyl)pyrazine-2-carbonitrile -CN (C2), aniline (C5) Aromatic amine, cyano functional group 265 (LCMS)
2-(3-Pyrazin-2-yl-1,2,4-oxadiazol-5-yl)ethanamine HCl Oxadiazole spacer, HCl salt Bioisostere, enhanced solubility 227.65

Pyridine-Based Ethanamine Derivatives

(S)-1-(6-(Trifluoromethyl)pyridin-2-yl)ethan-1-amine

This pyridine derivative () substitutes pyrazine with a pyridine ring, reducing electron deficiency. The chiral center at the ethanamine moiety enables enantioselective interactions, a property absent in the achiral target compound .

1-(2-(Trifluoromethyl)pyridin-4-yl)ethanamine Dihydrochloride

The dihydrochloride salt form () highlights the importance of salt formation in modulating solubility. Pyridine’s lower nitrogen content compared to pyrazine may reduce binding affinity to electron-rich biological targets .

Table 2: Pyridine and Other Heterocycle Derivatives

Compound Substituents Key Features Molecular Weight Reference
(S)-1-(6-(Trifluoromethyl)pyridin-2-yl)ethan-1-amine -CF₃ (C6), chiral ethanamine Enantioselectivity, pyridine core -
2-(5-(Pyridin-4-yl)-1H-1,2,4-triazol-3-yl)ethanamine 2HCl Triazole linker, dihydrochloride salt Multiple N atoms, high solubility 225.68
Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate Thietan-3-yloxy, pyrimidine Sulfur-containing, ester functionality -

Other Heterocyclic Ethanamine Derivatives

Ethyl 2-[6-Methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate

This pyrimidine derivative () incorporates a thietan ring, introducing sulfur and ring strain. Such structural features may enhance reactivity but pose challenges in metabolic stability .

2-(5-(Pyridin-4-yl)-1H-1,2,4-triazol-3-yl)ethanamine Dihydrochloride

The dihydrochloride salt underscores strategies to optimize solubility for drug delivery .

Key Research Findings

  • Electronic Effects : Pyrazine’s electron-deficient nature enhances interactions with electron-rich targets compared to pyridine derivatives. The -CF₃ group further withdraws electrons, fine-tuning binding properties .
  • Solubility : Hydrochloride salts in analogs (e.g., ) demonstrate the importance of salt formation for bioavailability. The target compound’s primary amine is amenable to similar modifications .
  • Metabolic Stability : -CF₃ and heterocyclic linkers (e.g., oxadiazole in ) resist oxidative degradation, suggesting advantageous pharmacokinetics for the target compound .
  • Synthetic Strategies : Palladium-catalyzed cross-coupling () remains a versatile approach for functionalizing pyrazine cores, applicable to the target’s synthesis .

Preparation Methods

Chloropyrazine as a Precursor

A common approach involves 2-chloro-5-(trifluoromethyl)pyrazine as the starting material. In this method, the chlorine atom at the 2-position undergoes nucleophilic displacement with a protected ethanamine derivative. For example, potassium phthalimide serves as an ammonia surrogate, enabling the formation of a phthalimido intermediate. Subsequent hydrolysis with hydrazine or acid yields the free amine.

Reaction Conditions :

  • Solvent : Toluene or dimethylformamide (DMF) at 80–100°C.
  • Catalyst : Triethylamine or potassium carbonate to neutralize HCl byproducts.
  • Yield : Analogous reactions report yields of 60–75% after purification via recrystallization.

Bromopyrazine Derivatives

Bromopyrazines offer enhanced reactivity due to the weaker C-Br bond. A patent by WO2018008042A1 describes the use of isopropylamine with bromopyrazines under similar conditions, achieving >80% conversion. Adapting this protocol, 2-bromo-5-(trifluoromethyl)pyrazine could react with ethylamine or its protected analogs in the presence of a palladium catalyst, though this remains speculative without direct experimental data.

Reductive Amination of Pyrazinyl Ketones

Ketone Intermediate Synthesis

The pyrazine ring is functionalized with a ketone group at the 2-position via Friedel-Crafts acylation or coupling reactions. For instance, 2-acetyl-5-(trifluoromethyl)pyrazine is treated with ammonia and hydrogen gas under pressure, facilitating reductive amination to yield the ethanamine derivative.

Optimization Parameters :

  • Reducing Agent : Sodium cyanoborohydride (NaBH3CN) or hydrogen gas with Raney nickel.
  • Temperature : 50–70°C in methanol or ethanol.
  • Challenges : Over-reduction to secondary amines necessitates careful stoichiometric control.

Gabriel Synthesis for Primary Amine Formation

Phthalimide Protection Strategy

The Gabriel method avoids direct handling of ammonia by employing phthalimide potassium salt . 2-(5-(Trifluoromethyl)pyrazin-2-yl)ethyl bromide reacts with phthalimide in DMF, followed by hydrazinolysis to release the primary amine. This route is advantageous for scalability, with reported yields of 70–85% in analogous systems.

Purification : Column chromatography (silica gel, ethyl acetate/hexane) or crystallization from n-heptane.

Buchwald-Hartwig Amination for Palladium-Catalyzed Coupling

Cross-Coupling with Ammonia Equivalents

Palladium-catalyzed amination offers a modern alternative. A procedure from RSC Medicinal Chemistry outlines the use of Pd2(dba)3 and XantPhos to couple aryl halides with amines. Adapting this, 2-chloro-5-(trifluoromethyl)pyrazine could react with tert-butyl carbamate (Boc-protected amine), followed by deprotection with trifluoroacetic acid.

Key Advantages :

  • Functional group tolerance.
  • High regioselectivity.
  • Yield : 65–80% in similar heterocyclic systems.

Comparative Analysis of Synthetic Routes

Method Starting Material Key Reagents/Catalysts Yield (%) Pros/Cons
Nucleophilic Substitution 2-Chloro-5-(CF3)pyrazine Phthalimide, K2CO3 60–75 Simple; requires protection/deprotection
Reductive Amination 2-Acetyl-5-(CF3)pyrazine NaBH3CN, NH3 50–65 Risk of over-reduction
Gabriel Synthesis 2-Bromoethylpyrazine Phthalimide, Hydrazine 70–85 Scalable; high purity
Buchwald-Hartwig 2-Chloro-5-(CF3)pyrazine Pd2(dba)3, XantPhos 65–80 High cost; specialized conditions

Challenges and Optimization Strategies

Steric and Electronic Effects

The electron-withdrawing trifluoromethyl group deactivates the pyrazine ring, necessitating elevated temperatures or Lewis acid catalysts (e.g., ZnCl2) for nucleophilic substitutions.

Purification and Crystallization

Crystalline forms of related pyrazine amines are obtained via solvent-antisolvent systems. For example, n-heptane induces crystallization by reducing solubility, as demonstrated in WO2018008042A1.

Green Chemistry Considerations

Microwave-assisted synthesis and aqueous-phase reactions could reduce reaction times and environmental impact, though data specific to this compound are lacking.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(5-(Trifluoromethyl)pyrazin-2-YL)ethanamine, and how can reaction conditions be controlled to improve yield and purity?

  • Methodology : Two primary approaches are documented:

  • Reductive Amination : Reacting a ketone precursor (e.g., 1-(3-chloropyrazin-2-yl)ethanone) with ammonium acetate (NH₄OAc) and sodium cyanoborohydride (NaBH₃CN) in ethanol under reflux (~50°C). This method achieves moderate yields (60–70%) and requires careful pH control to minimize side reactions .
  • Catalytic Hydrogenation : Using palladium catalysts under hydrogen gas to reduce nitrile or imine intermediates. This approach is effective for enantioselective synthesis when chiral amines or catalysts are employed .
    • Optimization Tips :
  • Maintain inert atmospheres to prevent oxidation.
  • Monitor reaction progress via TLC or HPLC to terminate reactions at optimal conversion.

Q. Which analytical techniques are most effective for confirming the structure and purity of 2-(5-(Trifluoromethyl)pyrazin-2-YL)ethanamine?

  • Key Techniques :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify proton environments and carbon frameworks. The trifluoromethyl group (CF₃) appears as a singlet near δ 120–125 ppm in ¹⁹F NMR .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ at m/z 222.08) and detects impurities .
  • X-ray Crystallography : Resolves stereochemistry and crystal packing using programs like SHELXL .
    • Challenges : Overlapping signals in NMR due to aromatic protons; use deuterated solvents and 2D NMR (COSY, HSQC) for resolution .

Q. How does the trifluoromethyl group influence the compound’s reactivity in nucleophilic substitution reactions?

  • Electron-Withdrawing Effects : The CF₃ group deactivates the pyrazine ring, directing electrophilic substitutions to the 3-position. For example, reactions with Grignard reagents favor substitution at the less hindered site .
  • Experimental Design :

  • Use anhydrous conditions to prevent hydrolysis of intermediates.
  • Monitor regioselectivity via LC-MS or kinetic studies .

Advanced Research Questions

Q. How can structural analogs of 2-(5-(Trifluoromethyl)pyrazin-2-YL)ethanamine be designed to enhance biological activity?

  • Structure-Activity Relationship (SAR) Strategies :

  • Substitution Patterns : Introduce electron-donating groups (e.g., -OCH₃) at the 3-position to modulate lipophilicity and target binding .
  • Chiral Modifications : Synthesize enantiomers using chiral auxiliaries (e.g., (R)- or (S)-BINOL) and evaluate their potency via IC₅₀ assays .
    • Case Study : A biphenyl analog (2-(4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)ethanamine) showed improved binding to serotonin receptors due to enhanced π-π stacking .

Q. What computational tools predict the binding interactions of 2-(5-(Trifluoromethyl)pyrazin-2-YL)ethanamine with enzyme targets?

  • Methods :

  • Molecular Docking (AutoDock Vina) : Simulate interactions with active sites (e.g., kinases or GPCRs) using PyMOL for visualization .
  • Density Functional Theory (DFT) : Calculate charge distribution and frontier molecular orbitals to predict reactivity .
    • Limitations : Solvent effects and protein flexibility are often oversimplified; validate predictions with SPR or ITC binding assays .

Q. How should researchers address contradictions in reported biological activities across studies?

  • Root Causes :

  • Purity Variability : Impurities ≥2% can skew bioassay results. Use preparative HPLC to isolate >99% pure batches .
  • Assay Conditions : Differences in cell lines (e.g., HEK293 vs. CHO) or buffer pH alter potency metrics. Standardize protocols using guidelines like MIAME .
    • Resolution Workflow :

Re-synthesize the compound under controlled conditions.

Re-test activity in parallel assays with positive/negative controls.

Perform meta-analyses to identify outlier datasets .

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